molecular formula C13H12F3N3O2S B2994907 Thiophen-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1396757-77-9

Thiophen-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2994907
CAS No.: 1396757-77-9
M. Wt: 331.31
InChI Key: PWISYBCFPRGKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophen-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a piperidine core substituted with a 1,3,4-oxadiazole ring bearing a trifluoromethyl group and a thiophen-2-yl methanone moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name

thiophen-2-yl-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2S/c14-13(15,16)12-18-17-10(21-12)8-3-1-5-19(7-8)11(20)9-4-2-6-22-9/h2,4,6,8H,1,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWISYBCFPRGKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Thiophen-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings related to its biological activity, including mechanisms of action, pharmacological effects, and case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a piperidine moiety, and a trifluoromethyl-substituted oxadiazole. Its structural complexity suggests multiple sites for interaction with biological targets, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Receptor Modulation : The piperidine component may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : The oxadiazole moiety has been associated with inhibitory effects on certain enzymes, potentially affecting metabolic pathways.

These interactions can lead to diverse pharmacological effects including anti-inflammatory, analgesic, and neuroprotective activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown efficacy against various bacterial strains and fungi due to their ability to disrupt cellular processes.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example:

  • Case Study : A derivative demonstrated selective cytotoxicity against human glioblastoma cells with an IC50 value of approximately 10 µM. This activity was attributed to the presence of electron-withdrawing groups that enhance interaction with cancer cell receptors .

Neuroprotective Effects

Compounds containing piperidine rings have been studied for their neuroprotective properties. The mechanism often involves modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeEffectiveness (IC50/ED50)Reference
Antimicrobial5-Methyl-3-(2-(4-(trifluoromethyl)phenoxy)piperidin-1-yl)thiazol-5-yl20 µM
AnticancerN-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide10 µM
NeuroprotectiveThiophen derivativesED50 = 15 mg/kg

Research Findings

Recent studies have focused on synthesizing new derivatives based on the parent structure and evaluating their biological activities. For instance:

  • Synthesis and Evaluation : A series of thiophene-based compounds were synthesized and tested for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammation .
  • Structure-Activity Relationship (SAR) : SAR studies revealed that modifications on the trifluoromethyl group significantly enhance the compound's lipophilicity and biological activity.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

  • Target Compound : Contains a trifluoromethyl (-CF₃) group at the 5-position of the 1,3,4-oxadiazole ring.
  • (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone (CAS 1208679-08-6): Features an isopropyl (-CH(CH₃)₂) substituent at the 5-position of oxadiazole and a thiophen-3-yl group .
  • (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone (CAS 1170592-25-2): Substituted with a cyclopropyl (-C₃H₅) group at the 5-position of oxadiazole and a thiophen-2-yl group .

Implications :

  • The trifluoromethyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to the bulky isopropyl and cyclopropyl groups in analogs.
  • Thiophen-2-yl vs. thiophen-3-yl positioning alters steric and electronic interactions with biological targets.

Core Heterocycle Modifications

  • Cyclopentyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS 1173267-19-0): Replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole ring and substitutes a 2-fluorophenyl group .
  • MK37 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone): Uses a piperazine ring instead of piperidine and incorporates a 4-(trifluoromethyl)phenyl group .

Implications :

  • Piperazine (two nitrogen atoms) increases basicity compared to piperidine , affecting solubility and receptor affinity.

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₄H₁₃F₃N₃O₂S 344.3 5-CF₃-oxadiazole, thiophen-2-yl
CAS 1208679-08-6 C₁₅H₁₉N₃O₂S 305.4 5-Isopropyl-oxadiazole, thiophen-3-yl
CAS 1170592-25-2 C₁₅H₁₇N₃O₂S 303.4 5-Cyclopropyl-oxadiazole, thiophen-2-yl
CAS 1173267-19-0 C₁₉H₂₂FN₃OS 359.5 5-(2-Fluorophenyl)-thiadiazole, cyclopentyl

Key Observations :

  • The target compound has the highest molecular weight due to the trifluoromethyl group.
  • Thiadiazole-containing analog (CAS 1173267-19-0) exhibits greater molecular weight and complexity from the fluorophenyl substituent.

Anticancer Activity

  • 1-{5[2-(4-Fluorophenyl)pyridin-3-yl]-2-[5-(4-fluorophenyl)-thiophen-2-yl][1,3,4]oxadiazol-3-yl}ethanone (7d): Demonstrated activity against MCF7 breast cancer cells (comparable to 5-fluorouracil) .
  • MK37 : Piperazine-based analogs are often explored for CNS targets due to enhanced blood-brain barrier penetration .

Implications :

  • The target compound’s trifluoromethyl group may enhance metabolic stability and bioavailability compared to fluorophenyl-substituted analogs.
  • Piperidine vs. piperazine cores influence tissue distribution and target engagement.

Q & A

Basic: What synthetic strategies are optimal for introducing the trifluoromethyl-oxadiazole moiety into piperidine-based scaffolds?

Methodological Answer:
The trifluoromethyl-oxadiazole group is typically introduced via cyclization reactions using trifluoroacetic acid derivatives or trifluoromethylation agents. A common approach involves reacting a piperidine-3-carboxylic acid hydrazide with trifluoroacetic anhydride (TFAA) under controlled heating (80–100°C), followed by oxidative cyclization with reagents like POCl₃ or PCl₅ to form the 1,3,4-oxadiazole ring . Key considerations include solvent selection (e.g., dry THF or DMF to avoid hydrolysis) and stoichiometric control of TFAA to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Basic: How can researchers validate the structural integrity of the thiophene-oxadiazole-piperidine hybrid?

Methodological Answer:
Multimodal characterization is essential:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and electronic environments. For example, the thiophene protons typically resonate at δ 6.8–7.5 ppm, while the oxadiazole’s CF₃ group appears as a singlet in 19F^{19}F NMR (δ -60 to -65 ppm) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) should match the theoretical molecular ion ([M+H]⁺) within 3 ppm error.
  • X-ray crystallography : If crystals are obtainable, this provides unambiguous confirmation of the piperidine chair conformation and oxadiazole-thiophene dihedral angles .

Advanced: How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing CF₃ group on the oxadiazole ring deactivates the adjacent carbon, reducing nucleophilic susceptibility. This necessitates the use of palladium-catalyzed coupling (e.g., Suzuki-Miyaura) under high-temperature conditions (100–120°C) with bulky ligands (e.g., SPhos) to enhance catalytic efficiency. For instance, coupling the oxadiazole-piperidine core with thiophene boronic esters requires extended reaction times (24–48 hrs) and degassed solvents to prevent oxidation . Computational DFT studies (B3LYP/6-31G*) can predict reactive sites by analyzing Fukui indices .

Advanced: How should researchers address contradictory bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:
Contradictions often arise from pharmacokinetic factors (e.g., metabolic instability) or assay conditions. Mitigation strategies include:

  • Metabolic profiling : Use liver microsomes or cytochrome P450 assays to identify degradation pathways (e.g., oxidation of the piperidine ring) .
  • Structural analogs : Compare analogs with modified substituents (e.g., replacing CF₃ with CH₃) to isolate bioactivity contributors .
  • Dosage adjustment : Account for bioavailability differences by calculating in vivo equivalent doses using allometric scaling .

Advanced: What computational methods are recommended to predict the compound’s binding affinity for kinase targets?

Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger Glide) paired with molecular dynamics (MD) simulations (AMBER or GROMACS) is ideal. Key steps:

Target selection : Prioritize kinases with hydrophobic active sites (e.g., PI3Kγ) due to the compound’s lipophilic CF₃ and thiophene groups .

Docking parameters : Use flexible ligand sampling and water molecule placement to account for H-bond interactions with the oxadiazole nitrogen.

MD validation : Run 100-ns simulations to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Methodological Answer:
Mixed-solvent systems are preferred:

  • Primary solvent : Dichloromethane or ethyl acetate for solubility.
  • Anti-solvent : Hexane or petroleum ether to induce crystallization.
    A 1:3 ratio of DCM/hexane at 4°C typically yields needle-shaped crystals suitable for X-ray analysis. Monitor polarity using Hansen solubility parameters to avoid oiling out .

Advanced: How can researchers design SAR studies to optimize the compound’s pharmacokinetic profile?

Methodological Answer:
Focus on substituent modifications:

  • Piperidine ring : Introduce methyl groups at C2/C6 to reduce CYP3A4-mediated metabolism.
  • Oxadiazole : Replace CF₃ with CHF₂ to balance lipophilicity and metabolic stability.
  • Thiophene : Add electron-donating groups (e.g., methoxy) to enhance π-stacking in target binding pockets.
    Validate using parallel artificial membrane permeability assays (PAMPA) and hepatic clearance models .

Advanced: What experimental controls are critical when assessing the compound’s stability under acidic conditions?

Methodological Answer:

  • Blank controls : Run parallel reactions without the compound to rule out solvent degradation.
  • pH monitoring : Use buffer systems (e.g., HCl/NaCl at pH 1–3) to maintain consistent acidity.
  • Degradation markers : Track byproducts (e.g., hydrolyzed oxadiazole to hydrazide) via LC-MS at t = 0, 6, 12, 24 hrs. Use Arrhenius plots to predict shelf-life .

Basic: What safety precautions are necessary when handling the trifluoromethyl-oxadiazole intermediate?

Methodological Answer:

  • Ventilation : Use fume hoods due to potential HF release during hydrolysis.
  • PPE : Acid-resistant gloves (e.g., nitrile) and safety goggles.
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can researchers resolve spectral overlap in 1H^1H1H NMR caused by thiophene and piperidine protons?

Methodological Answer:

  • Variable-temperature NMR : Cool samples to -40°C to slow ring-flipping of the piperidine, splitting overlapping signals.
  • COSY/NOESY : Identify coupling partners; thiophene protons show correlations distinct from piperidine Hs.
  • Isotopic labeling : Synthesize 13C^{13}C-labeled analogs to simplify carbon assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.